7-Chloro-2,3-dihydro-1-benzofuran-3-carboxylic acid 7-Chloro-2,3-dihydro-1-benzofuran-3-carboxylic acid
Brand Name: Vulcanchem
CAS No.: 1531526-11-0
VCID: VC16691982
InChI: InChI=1S/C9H7ClO3/c10-7-3-1-2-5-6(9(11)12)4-13-8(5)7/h1-3,6H,4H2,(H,11,12)
SMILES:
Molecular Formula: C9H7ClO3
Molecular Weight: 198.60 g/mol

7-Chloro-2,3-dihydro-1-benzofuran-3-carboxylic acid

CAS No.: 1531526-11-0

Cat. No.: VC16691982

Molecular Formula: C9H7ClO3

Molecular Weight: 198.60 g/mol

* For research use only. Not for human or veterinary use.

7-Chloro-2,3-dihydro-1-benzofuran-3-carboxylic acid - 1531526-11-0

Specification

CAS No. 1531526-11-0
Molecular Formula C9H7ClO3
Molecular Weight 198.60 g/mol
IUPAC Name 7-chloro-2,3-dihydro-1-benzofuran-3-carboxylic acid
Standard InChI InChI=1S/C9H7ClO3/c10-7-3-1-2-5-6(9(11)12)4-13-8(5)7/h1-3,6H,4H2,(H,11,12)
Standard InChI Key GKZRKBLDRBZQQF-UHFFFAOYSA-N
Canonical SMILES C1C(C2=C(O1)C(=CC=C2)Cl)C(=O)O

Introduction

Chemical Identity and Structural Characteristics

Molecular Architecture

The compound features a fused benzofuran core, where the furan ring is partially saturated (2,3-dihydro), a chlorine atom at the 7-position, and a carboxylic acid group at the 3-position. The planar benzofuran system contributes to its aromaticity, while the dihydro modification introduces conformational flexibility. The chlorine substituent enhances electrophilic reactivity, and the carboxylic acid group enables salt formation or derivatization for further synthetic applications .

Table 1: Key Physicochemical Properties

PropertyValue/Description
Molecular FormulaC₉H₇ClO₃
Molecular Weight198.60 g/mol (calculated)
Density~1.4 g/cm³ (estimated from analogs )
Boiling Point~535°C (extrapolated from similar compounds )
LogP (Lipophilicity)~1.8 (predicted based on substituent effects)
SolubilityLow in water; soluble in polar organic solvents

Synthesis and Manufacturing

Retrosynthetic Analysis

The synthesis of 7-chloro-2,3-dihydro-1-benzofuran-3-carboxylic acid can be inferred from methodologies used for structurally related compounds. A plausible route involves:

  • Halogenation of a Benzofuran Precursor: Introducing chlorine at the 7-position via electrophilic substitution.

  • Ring Saturation: Partial hydrogenation of the furan ring to achieve the 2,3-dihydro configuration.

  • Carboxylic Acid Functionalization: Oxidation or hydrolysis of a pre-installed ester or nitrile group.

Detailed Synthetic Pathway (Based on Patent CN107337658A )

The patent CN107337658A outlines a method for synthesizing 4-amino-5-chloro-2,3-dihydrobenzofuran-7-carboxylic acid, a close analog. Adapting this approach:

  • Starting Material: A substituted salicylic acid derivative (e.g., methyl 4-amino-2-hydroxybenzoate).

  • Chlorination: Treatment with chlorinating agents (e.g., SOCl₂) to install the chlorine substituent.

  • Cyclization: Reaction with 1,2-dibromoethane under basic conditions to form the dihydrobenzofuran ring.

  • Hydrolysis: Acidic or basic hydrolysis of the ester group to yield the carboxylic acid.

Table 2: Critical Reaction Conditions

StepReagents/ConditionsYield Optimization Tips
ChlorinationSOCl₂, DMF (catalyst), 60–80°CUse anhydrous conditions to avoid hydrolysis
Cyclization1,2-Dibromoethane, K₂CO₃, DMF, 100°CExcess dibromoethane ensures complete ring closure
Hydrolysis6M HCl, reflux, 4–6 hoursMonitor pH to prevent over-acidification

Applications in Pharmaceutical Chemistry

Role as a Synthetic Intermediate

The compound’s rigid benzofuran scaffold and functional groups make it a versatile intermediate:

  • Gastrointestinal Agents: Analogous structures are used in drugs like prucalopride, a serotonin 5-HT₄ receptor agonist for treating chronic constipation .

  • Antimicrobials: Chlorinated benzofurans exhibit activity against Gram-positive bacteria and fungi.

  • Material Science: Derivatives serve as ligands in catalysis or monomers for polymers.

Structure-Activity Relationships (SAR)

  • Chlorine Position: The 7-chloro substituent enhances metabolic stability by sterically blocking oxidative degradation.

  • Carboxylic Acid: Facilitates salt formation (e.g., sodium salts) for improved bioavailability.

Physicochemical and Spectroscopic Data

Spectral Signatures

  • IR Spectroscopy: Strong absorption at ~1700 cm⁻¹ (C=O stretch of carboxylic acid) and ~750 cm⁻¹ (C-Cl stretch).

  • NMR (¹H): Characteristic signals at δ 3.2–3.5 ppm (m, 2H, dihydrofuran CH₂) and δ 7.1–7.3 ppm (d, 1H, aromatic H).

Future Research Directions

  • Catalytic Asymmetric Synthesis: Developing enantioselective routes to access chiral derivatives.

  • Biological Screening: Evaluating antimicrobial and anticancer activity in vitro.

  • Green Chemistry: Optimizing solvent-free or microwave-assisted syntheses to reduce environmental impact.

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